Cas no 27740-96-1 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-)

27740-96-1 structure
Nombre del producto:6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Propiedades químicas y físicas
Nombre e identificación
-
- 6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-
- 1-METHYL-6,7-DIHYDROXY-3,4-DIHYDROISOQUINOLINE MONOHYDRATE
- 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- 1-methyl-6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-dihydroxy-1,2,3,4-tetrahydro-1-methylisoquinoline
- 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
- (S)-1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methylisoquinoline
- HY-113316B
- BSPBio_000596
- 1,2,3,4-Tetrahydro-1-methyl-(S)-6,7-Isoquinolinediol
- (-)-(S)-SALSOLINOL
- UNII-9ILS801M65
- 1ST160612
- NCGC00016840-02
- Prestwick3_000628
- (s)-1-methyl-6,7-dihydroxy-tetrahydroisoquinoline
- SPBio_002815
- NCGC00016840-01
- IBRKLUSXDYATLG-LURJTMIESA-N
- Salsolinol
- CHEMBL1195032
- (-)-Salsolinol
- 27740-96-1
- Prestwick0_000628
- SALSOLINOL, (-)-
- (1S)-1-methyl-1, 2, 3, 4-tetrahydroisoquinoline-6, 7-diol
- SCHEMBL7938058
- AKOS030490971
- Salsolinol1542
- Prestwick2_000628
- BPBio1_000656
- S-(-)-Salsolinol
- E80690
- BDBM50448443
- C09642
- SR-01000838889-3
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)-
- (1s)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Q27890466
- CS-0213960
- CAS-38221-21-5
- (-)-1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
- DTXCID601326576
- 9ILS801M65
- (S)-1,2,3,4-Tetrahydro-1-methyl-6,7-isoquinolinediol
- (S)-salsolinol
- SR-01000838889
- (S)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- DTXSID40897153
- NS00094134
- 6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (S)-
- Prestwick1_000628
- CHEBI:113
- UNII-51619CO22Q
- (R)-(+)-Salsolinol
- (+)-(R)-Salsolinol
- (+)-Salsolinol
- BBL036683
- STL559062
-
- Renchi: InChI=1S/C10H11NO2.H2O/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-5,11,13H,2-3H2,1H3;1H2
- Clave inchi: PHUXHXPTWACZCV-UHFFFAOYSA-N
- Sonrisas: O.O=C1C=C2CCNC(C)=C2C=C1O
Atributos calculados
- Calidad precisa: 195.09000
- Masa isotópica única: 179.095
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 13
- Cuenta de enlace giratorio: 0
- Complejidad: 186
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 52.5A^2
- Xlogp3: 1
Propiedades experimentales
- Denso: 1.201±0.06 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 257-260 °C
- Punto de ebullición: 362.6°C at 760 mmHg
- Punto de inflamación: 175.4°C
- índice de refracción: 1.588
- Disolución: Dissolution (41 g/l) (25 º C),
- PSA: 62.05000
- Logp: 0.83420
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Información de Seguridad
- Código de categoría de peligro: 36/37/38-21/22
- Instrucciones de Seguridad: 36/37/39-26
-
Señalización de mercancías peligrosas:
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P002V36-5mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 5mg |
$392.00 | 2024-05-07 | |
Aaron | AR002VBI-10mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 98% | 10mg |
$352.00 | 2025-02-11 | |
1PlusChem | 1P002V36-1mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 1mg |
$140.00 | 2024-05-07 | |
Aaron | AR002VBI-5mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 98% | 5mg |
$198.00 | 2025-02-11 | |
1PlusChem | 1P002V36-3mg |
6,7-Isoquinolinediol, 1,2,3,4-tetrahydro-1-methyl-, (1S)- |
27740-96-1 | 95% | 3mg |
$281.00 | 2024-05-07 |
6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)- Literatura relevante
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
27740-96-1 (6,7-Isoquinolinediol,1,2,3,4-tetrahydro-1-methyl-, (1S)-) Productos relacionados
- 2194847-07-7(2-[1-(2-bromobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole)
- 1341768-61-3(1-Chloro-n-cyclopropyl-n-ethylmethanesulfonamide)
- 1878446-47-9(N-(6-Chloro-2-methylpyrimidin-4-yl)-N-methylglycine)
- 1549578-62-2(1,3,5-Triazin-2(1H)-one, 6-amino-4-(3-thienylmethyl)-)
- 15366-64-0(3-iodo-5-methylpyridine)
- 1185511-82-3(1-4-(2-methoxyphenyl)piperazin-1-yl-3-(4-methylphenoxy)propan-2-ol dihydrochloride)
- 1207384-48-2(Nudifloramide-d)
- 1805897-78-2(1-Bromo-3-(3-ethyl-2-(trifluoromethylthio)phenyl)propan-2-one)
- 1261650-90-1(2,2',6'-Trichloropropiophenone)
- 1879198-49-8(5-methoxy-1-(1-methyl-1H-imidazol-2-yl)pentane-1,3-dione)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:27740-96-1)Salsolinol

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe